Phospholactic acid

Übersicht

Beschreibung

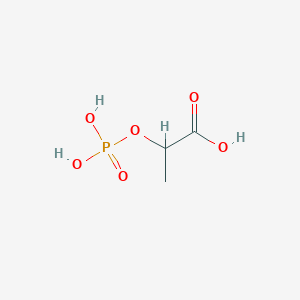

Lactophosphorsäure, auch bekannt als 2-(Phosphonooxy)propansäure, ist eine organische Verbindung mit der Summenformel C3H7O6P. Es ist ein Derivat der Milchsäure, bei dem eine Phosphatgruppe an die Hydroxylgruppe der Milchsäure verestert ist.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Lactophosphorsäure kann durch Veresterung von Milchsäure mit Phosphorsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um den Veresterungsprozess zu erleichtern. Eine gängige Methode ist die Reaktion von Milchsäure mit Phosphorylchlorid (POCl3) in Gegenwart einer Base wie Pyridin. Die Reaktion verläuft wie folgt:

CH3CH(OH)COOH+POCl3→CH3CH(OH)COOPO3H2+HCl

Industrielle Produktionsmethoden: Die industrielle Produktion von Lactophosphorsäure beinhaltet den Einsatz von großtechnischen Veresterungsprozessen. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen. Die Verwendung von kontinuierlichen Reaktoren und effizienten Trenntechniken wie Destillation und Kristallisation sind in industriellen Umgebungen üblich {_svg_1}.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lactophosphoric acid can be synthesized through the esterification of lactic acid with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. One common method is to react lactic acid with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

CH3CH(OH)COOH+POCl3→CH3CH(OH)COOPO3H2+HCl

Industrial Production Methods: Industrial production of lactophosphoric acid involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lactophosphorsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu Phosphorsäure und Brenztraubensäure oxidiert werden.

Reduktion: Reduktionsreaktionen können sie wieder in Milchsäure und Phosphorsäure umwandeln.

Substitution: Die Phosphatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Phosphorsäure und Brenztraubensäure.

Reduktion: Milchsäure und Phosphorsäure.

Substitution: Verschiedene Alkylphosphate, abhängig vom verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Lactophosphorsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Phosphorsäurederivate verwendet.

Biologie: Es wird hinsichtlich seiner Rolle in Stoffwechselwegen und als potenzieller Biomarker für bestimmte Krankheiten untersucht.

Medizin: Die Forschung untersucht sein Potenzial als Therapeutikum, insbesondere bei der Behandlung von Stoffwechselstörungen.

Industrie: Es wird bei der Herstellung von biologisch abbaubaren Polymeren und als Zusatzstoff in Lebensmitteln und Arzneimitteln verwendet

5. Wirkmechanismus

Der Wirkmechanismus der Lactophosphorsäure beinhaltet ihre Interaktion mit verschiedenen Enzymen und Stoffwechselwegen. Sie wirkt als Substrat für Enzyme, die an Phosphorylierungs- und Dephosphorylierungsreaktionen beteiligt sind. Die Phosphatgruppe kann auf andere Moleküle übertragen werden und spielt eine entscheidende Rolle im Energiestoffwechsel und in Signaltransduktionswegen .

Ähnliche Verbindungen:

Milchsäure: Ähnlich in der Struktur, aber ohne die Phosphatgruppe.

Phosphorsäure: Enthält die Phosphatgruppe, aber nicht den Milchsäureteil.

Glycerophosphorsäure: Enthält einen Glycerin-Rückgrat anstelle von Milchsäure.

Einzigartigkeit: Lactophosphorsäure ist einzigartig durch das Vorhandensein sowohl von Milchsäure- als auch von Phosphatfunktionalität. Diese duale Funktionalität ermöglicht es ihr, an einer Vielzahl von biochemischen Reaktionen teilzunehmen, was sie zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .

Wirkmechanismus

The mechanism of action of lactophosphoric acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. The phosphate group can be transferred to other molecules, playing a crucial role in energy metabolism and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Lactic Acid: Similar in structure but lacks the phosphate group.

Phosphoric Acid: Contains the phosphate group but lacks the lactic acid moiety.

Glycerophosphoric Acid: Contains a glycerol backbone instead of lactic acid.

Uniqueness: Lactophosphoric acid is unique due to the presence of both lactic acid and phosphate functionalities. This dual functionality allows it to participate in a wide range of biochemical reactions, making it a versatile compound in both research and industrial applications .

Biologische Aktivität

Phospholactic acid (PLA) is a compound that has garnered attention due to its potential biological activities, particularly in metabolic processes and its implications in various diseases. This article delves into the biological activity of PLA, highlighting its roles, mechanisms, and relevant research findings.

1. Chemical Structure and Properties

This compound is a phosphonic acid derivative of lactic acid, characterized by the presence of a phosphate group attached to the lactic acid backbone. Its chemical formula is , and it exists in two stereoisomeric forms, which may exhibit different biological activities.

2.1 Metabolic Role

PLA plays a crucial role in cellular metabolism, particularly in the regulation of glycolysis and other metabolic pathways. Research indicates that PLA can be involved in detoxifying harmful metabolites produced during glycolysis, such as 2-phosphoglycolate and 4-phosphoerythronate. These metabolites can accumulate and inhibit essential enzymes in metabolic pathways, leading to metabolic dysregulation .

2.2 Enzymatic Interactions

Phosphoglycolate phosphatase (PGP), an enzyme that dephosphorylates PLA, has been identified as a key player in maintaining metabolic homeostasis within cells. PGP regulates intracellular levels of phosphometabolites, including PLA, thus preventing toxic accumulation and ensuring proper metabolic function . In Plasmodium falciparum, for example, PGP activity is critical for regulating glycolytic flux and pentose phosphate pathway activity .

3.1 Case Studies and Experimental Data

Several studies have investigated the biological activities of PLA:

- Metabolite Repair Mechanism : A study demonstrated that PGP not only dephosphorylates PLA but also regulates the levels of other metabolites such as glycerol-3-phosphate and 2-phosphoglycolate. Disruption of PGP leads to increased levels of these metabolites, which can inhibit glycolytic enzymes and alter cellular metabolism .

- Drug Sensitivity : Another research highlighted how the accumulation of 4-phosphoerythronate due to impaired PGP activity results in increased sensitivity to antimalarial drugs targeting glycolytic pathways .

- Hyperpolarization Studies : Recent experiments using hyperpolarization techniques have shown that PLA can be efficiently polarized for imaging studies, suggesting its potential utility in non-invasive metabolic imaging .

4. Data Table: Biological Activities of this compound

5. Conclusion

This compound serves as an important metabolite with significant biological activity, particularly in regulating metabolic pathways and maintaining cellular homeostasis. The enzyme phosphoglycolate phosphatase plays a pivotal role in modulating the levels of PLA and related metabolites, underscoring its importance in both normal physiology and disease states. Ongoing research into PLA's mechanisms may provide insights into therapeutic strategies for metabolic disorders and enhance our understanding of its role in various biological systems.

Eigenschaften

IUPAC Name |

2-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZRNWHGZPKNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-82-7 | |

| Record name | Lactophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTOPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7Q0NEV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.